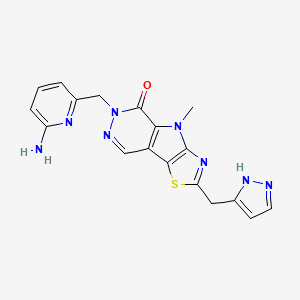
Tebapivat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tebapivat is a novel pyruvate kinase activator developed by Agios Pharmaceuticals. It is primarily investigated for its potential in treating anemia associated with lower-risk myelodysplastic syndromes (MDS) and sickle cell disease. This compound has gained attention due to its unique mechanism of action and promising clinical trial results .
Métodos De Preparación
The specific synthetic routes and reaction conditions for tebapivat are proprietary and not publicly disclosed. it is known that this compound is a small molecule drug, which typically involves complex organic synthesis processes. Industrial production methods for such compounds often include multi-step synthesis, purification, and formulation processes to ensure high purity and efficacy .
Análisis De Reacciones Químicas
Tebapivat, as a pyruvate kinase activator, primarily interacts with pyruvate kinase enzymes. The compound undergoes various chemical reactions, including allosteric activation of pyruvate kinase. Common reagents and conditions used in these reactions are not publicly detailed, but the major product formed from these reactions is the activated pyruvate kinase enzyme .
Aplicaciones Científicas De Investigación
Tebapivat has several scientific research applications, particularly in the fields of hematology and metabolic disorders. Its primary application is in the treatment of anemia associated with lower-risk myelodysplastic syndromes and sickle cell disease. This compound has shown potential in improving red blood cell function and reducing the need for blood transfusions in patients with these conditions .
In addition to its therapeutic applications, this compound is also used in research to understand the role of pyruvate kinase activation in red blood cell metabolism and its potential benefits in other hematologic disorders. The compound’s unique mechanism of action makes it a valuable tool for studying cellular metabolism and developing new treatments for rare diseases .
Mecanismo De Acción
Tebapivat exerts its effects by allosterically activating pyruvate kinase, an enzyme crucial for glycolysis in red blood cells. By enhancing the activity of pyruvate kinase, this compound increases the production of adenosine triphosphate (ATP) and improves red blood cell function. This activation helps to alleviate anemia by promoting effective erythropoiesis and reducing the need for blood transfusions .
Comparación Con Compuestos Similares
Tebapivat is unique among pyruvate kinase activators due to its specific molecular structure and mechanism of action. Similar compounds include mitapivat, another pyruvate kinase activator developed by Agios Pharmaceuticals, which is used for the treatment of pyruvate kinase deficiency, thalassemia, and sickle cell disease . While both this compound and mitapivat share a common target, this compound is specifically designed for treating anemia associated with lower-risk myelodysplastic syndromes, highlighting its uniqueness in this therapeutic area .
Propiedades
Fórmula molecular |
C18H16N8OS |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
10-[(6-aminopyridin-2-yl)methyl]-7-methyl-4-(1H-pyrazol-5-ylmethyl)-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one |
InChI |
InChI=1S/C18H16N8OS/c1-25-15-12(16-17(25)23-14(28-16)7-10-5-6-20-24-10)8-21-26(18(15)27)9-11-3-2-4-13(19)22-11/h2-6,8H,7,9H2,1H3,(H2,19,22)(H,20,24) |
Clave InChI |
DIUOELXIXSCFCR-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=NN(C2=O)CC3=NC(=CC=C3)N)C4=C1N=C(S4)CC5=CC=NN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


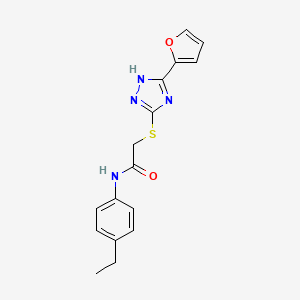
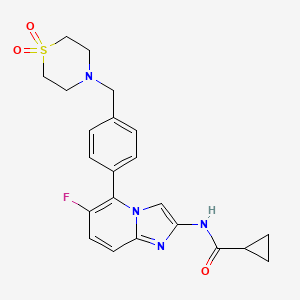
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)
![disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)
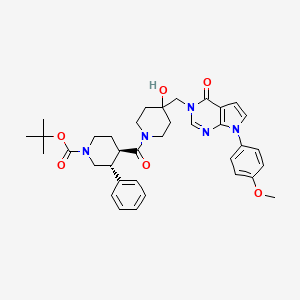
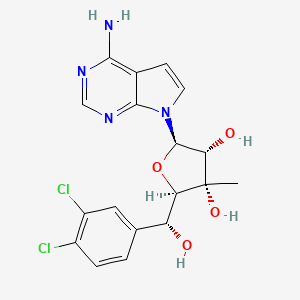
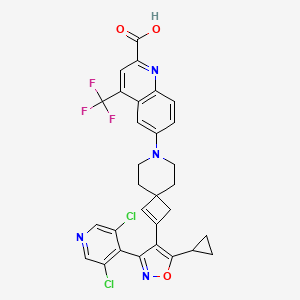
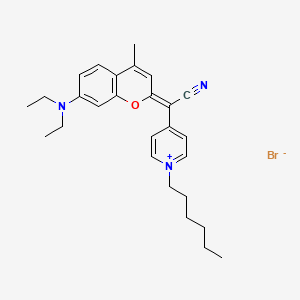
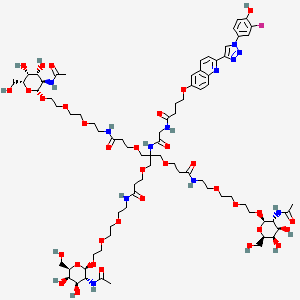
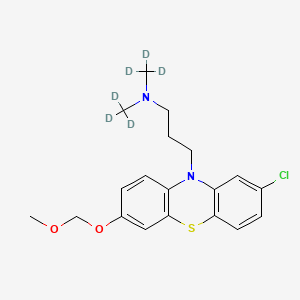

![2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide](/img/structure/B15144777.png)
![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
